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Compound of Interest

Compound Name: Tfax 488, SE

CAS No.: 222164-96-7

Cat. No.: B3179282

Get Quote

Evaluation of TFAX 488, SE for Single-Molecule Localization Microscopy: A Technical

Comparison Guide

As a Senior Application Scientist, I frequently evaluate fluorescent probes to determine their

viability for advanced super-resolution techniques. Single-molecule localization microscopy

(SMLM) techniques, such as direct stochastic optical reconstruction microscopy (dSTORM),

demand fluorophores with exceptional photostability, high photon yield, and reliable

photoswitching kinetics.

TFAX 488, SE (Succinimidyl Ester) has emerged as a premium, amine-reactive green

fluorescent dye for these applications. Sharing the identical chemical backbone (CAS: 222164-

96-7) to the widely utilized Alexa Fluor 488 NHS ester, TFAX 488 offers a highly reliable, cost-

effective alternative with an optimal balance of brightness and pH-insensitivity across a broad

range (pH 4–10).
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In SMLM, the total number of photons emitted per localization event directly dictates the spatial

resolution of the final reconstructed image. To objectively evaluate TFAX 488, SE, we must

benchmark its photophysics against other common 488 nm-excited fluorophores. TFAX 488

exhibits a near-perfect quantum yield (0.92) and a strong extinction coefficient (73,000

M⁻¹cm⁻¹), ensuring maximal photon output before the molecule either photobleaches or

transitions to a dark state.

Table 1: Photophysical Comparison of Green Fluorophores for SMLM

Fluorophor
e

Excitation
Max (nm)

Emission
Max (nm)

Extinction
Coefficient
(M⁻¹cm⁻¹)

Quantum
Yield

SMLM
Suitability

TFAX 488 495 515 73,000 0.92

Excellent

(dSTORM/SI

M)

Alexa Fluor

488
496 519 71,000 0.92

Excellent

(dSTORM/SI

M)

ATTO 488 500 520 90,000 0.80 Very Good

FITC 490 525 73,000 0.92
Poor (Rapid

Bleaching)

(Quantitative data synthesized from product specifications,[1])

Mechanistic Causality in dSTORM
Why does TFAX 488 excel in single-molecule imaging while legacy dyes like FITC fail? The

mechanistic causality lies in the photophysical state transitions. The fundamental principle of

dSTORM relies on driving the vast majority of fluorophores into a reversible, long-lived dark

state, allowing only a sparse, stochastic subset to emit fluorescence at any given time.

When excited by a high-power 488 nm laser, TFAX 488 undergoes intersystem crossing (ISC)

from the excited singlet state (S1) to the triplet state (T1). In the presence of a primary thiol like

β-mercaptoethylamine (MEA), the T1 state is chemically reduced to a stable, non-fluorescent
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radical anion (the "dark state"). Molecular oxygen must be enzymatically scavenged from the

buffer system; otherwise, O₂ will prematurely quench the triplet state back to the ground state

and induce irreversible photobleaching via reactive oxygen species.
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Photophysical state transitions of TFAX 488 enabling dSTORM single-molecule blinking.

Self-Validating Experimental Protocol
To achieve sub-20 nm resolution, both the conjugation chemistry and the imaging buffer must

be precisely controlled. Below is a field-proven, step-by-step methodology for antibody

conjugation and subsequent single-molecule imaging.

Antibody
(Primary Amines)

Conjugation
(pH 8.3, 1h)

TFAX 488, SE
(NHS Ester)

SEC Purification
(Remove Free Dye)

dSTORM Imaging
(MEA Buffer)

Click to download full resolution via product page

Experimental workflow for TFAX 488 conjugation and single-molecule imaging preparation.

Phase 1: Amine-Reactive Conjugation

Buffer Exchange: Dialyze the target antibody (e.g., Goat Anti-Mouse IgG) into 0.1 M sodium

bicarbonate buffer, pH 8.3. Causality: Succinimidyl esters (SE) require unprotonated primary

amines for nucleophilic attack. At pH 8.3, a sufficient fraction of lysine ε-amino groups are

deprotonated without excessively accelerating the competing hydrolysis of the SE group.
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Dye Preparation: Reconstitute TFAX 488, SE in anhydrous DMSO immediately before use.

Causality: TFAX 488, SE is highly susceptible to spontaneous hydrolysis in aqueous

environments[2]. Anhydrous DMSO preserves the reactive ester until it is introduced to the

protein.

Reaction: Add a 5- to 10-fold molar excess of TFAX 488, SE to the antibody. Incubate for 1

hour at room temperature, strictly protected from light.

Purification: Isolate the conjugated antibody using Size Exclusion Chromatography (SEC)

(e.g., Sephadex G-25) equilibrated with standard PBS (pH 7.4). Causality: Unreacted free

dye will non-specifically bind to glass coverslips, creating a high background noise floor that

completely obscures single-molecule localizations. SEC acts as a self-validating step to

ensure only covalently bound fluorophores proceed to imaging.

Phase 2: Single-Molecule Imaging (dSTORM) 5. Sample Preparation: Immunostain fixed cells

using the purified TFAX 488-conjugated antibody following standard blocking and

permeabilization protocols. 6. Photoswitching Buffer Formulation: Prepare a fresh imaging

buffer containing:

100 mM β-mercaptoethylamine (MEA)

0.5 mg/mL glucose oxidase

40 µg/mL catalase

10% (w/v) glucose in PBS (pH 7.4). Causality: MEA acts as the critical reducing agent to trap

the fluorophore in the dark state. The glucose oxidase/catalase (GLOX) cascade

enzymatically removes molecular oxygen, preventing irreversible photobleaching and

allowing reversible, continuous blinking.

Imaging: Expose the sample to high-intensity 488 nm laser excitation (>1 kW/cm²). Record

10,000–20,000 frames at an acquisition rate of 50 Hz to capture stochastic blinking events

for computational reconstruction.
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TFAX 488, SE represents a top-tier fluorophore for single-molecule imaging. Its structural

equivalence to established industry standards, combined with its robust photophysics, high

quantum yield, and pH insensitivity, ensures reproducible, high-resolution data for advanced

microscopy applications,.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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